molecular formula Ca3O6P2 B8525399 Hypophosphoric acid, calcium salt CAS No. 75499-50-2

Hypophosphoric acid, calcium salt

Cat. No. B8525399
Key on ui cas rn: 75499-50-2
M. Wt: 278.18 g/mol
InChI Key: XWKBMOUUGHARTI-UHFFFAOYSA-N
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Patent
US04379132

Procedure details

A method for producing sodium hypophosphite by reacting elemental phosphorus with aqueous sodium hydroxide in the presence of a sufficient excess of solid calcium hydroxide to convert substantially all of the phosphite ions formed in the reaction to insoluble calcium phosphite whereby a solution of sodium hypophosphite is formed in which excess calcium ions remain in solution as calcium hydroxide and calcium hypophosphite, wherein the improvement comprises:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P].[OH-].[Na+:3].[OH-].[Ca+2:5].[OH-].[P:7]([O-:10])([O-:9])[O-:8]>>[P:7]([O-:10])([O-:9])[O-:8].[Ca+2:5].[P:7]([O-:10])([O-:9])[O-:8].[Ca+2:5].[Ca+2:5].[PH2:7]([O-:9])=[O:8].[Na+:3] |f:1.2,3.4.5,7.8.9.10.11,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P([O-])([O-])[O-].[Ca+2].P([O-])([O-])[O-].[Ca+2].[Ca+2]
Name
Type
product
Smiles
[PH2](=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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